molecular formula C35H38Cl6O14 B601049 7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III CAS No. 95603-44-4

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III

Katalognummer: B601049
CAS-Nummer: 95603-44-4
Molekulargewicht: 895.4
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is a chemical compound known for its role as an intermediate in the synthesis of docetaxel, an antineoplastic agent used in cancer treatment . This compound is a derivative of baccatin III, a natural product extracted from the yew tree, and is characterized by its complex molecular structure and significant biological activity.

Wirkmechanismus

Target of Action

The primary target of Cabazitaxel Impurity (DiTroc) is the microtubules in tumor cells . Microtubules play a crucial role in cell division and are therefore a popular target for anticancer drugs .

Mode of Action

Cabazitaxel Impurity (DiTroc) acts as a microtubule inhibitor . It binds to microtubules, stabilizing them and preventing their disassembly . This disrupts the normal cell cycle, leading to cell death . Importantly, Cabazitaxel Impurity (DiTroc) has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to penetrate the blood-brain barrier more readily than other taxanes .

Biochemical Pathways

Cabazitaxel Impurity (DiTroc) affects the cell division process by interfering with the normal function of microtubules . It also has an impact on the NF-kB signaling pathway , which is involved in immune and inflammatory responses, among other processes .

Pharmacokinetics

Cabazitaxel Impurity (DiTroc) exhibits linear pharmacokinetics . Following intravenous infusion, plasma concentrations can be described by a three-compartment pharmacokinetic model . The terminal elimination half-life is comparable to that of docetaxel .

Result of Action

Cabazitaxel Impurity (DiTroc) has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines . It has been found to be significantly more potent than docetaxel in cancer cell lines with MDR-mediated acquired resistance to docetaxel .

Action Environment

The efficacy of Cabazitaxel Impurity (DiTroc) can be influenced by various environmental factors. For instance, it has been found to be more effective in certain types of tumors, such as castration-resistant prostate cancer . Additionally, its ability to cross the blood-brain barrier suggests that it may be particularly effective in treating tumors of the central nervous system .

Analyse Chemischer Reaktionen

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Development

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is primarily utilized in the synthesis of Docetaxel and other taxanes that exhibit potent antitumor activity. Taxanes function by inhibiting microtubule depolymerization during cell division, thus preventing cancer cell proliferation.

Enzymatic Route Validation

Recent studies have explored new enzymatic routes for synthesizing this compound using ethyl acetate and water mixtures. Such methods aim to enhance yield and purity while minimizing environmental impact through greener chemistry approaches .

Mechanistic Studies

Research indicates that this compound interacts with various biological pathways:

  • Aromatase Inhibition : It has been shown to inhibit aromatase activity effectively, which is critical in hormone-dependent cancers such as breast cancer.

In Vivo Studies

A study involving postmenopausal women treated with Exemestane (a drug related to this compound) revealed that major metabolites significantly contribute to the pharmacologic effects observed in vivo. These metabolites play a role in modulating hormonal pathways critical for cancer progression .

Cell Line Studies

In vitro experiments using MCF-7 and T47D breast cancer cell lines demonstrated that this compound can stimulate cell proliferation through estrogen and androgen receptor pathways depending on concentration levels. This finding suggests potential implications for long-term treatment strategies using aromatase inhibitors .

The following table summarizes the comparative biological activities of related compounds:

CompoundMechanism of ActionIC (µM)Comments
This compoundAromatase inhibitionNot specifiedSignificant inhibition observed
17-beta-DihydroexemestaneAromatase inhibition9.2Major metabolite contributing to effects
Exemestane-cysteineAromatase inhibition16High circulating levels in patients

Vergleich Mit ähnlichen Verbindungen

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is unique due to its specific protective groups and its role as an intermediate in docetaxel synthesis. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific roles in the synthesis of antineoplastic agents.

Biologische Aktivität

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III (commonly referred to as DiTroc-10-deacetyl Baccatin III) is an important synthetic intermediate in the production of paclitaxel and its analogs, which are widely used in cancer therapy. This compound exhibits significant biological activity, particularly in its role as a precursor to antineoplastic agents. Its structure allows for modifications that enhance therapeutic efficacy and reduce side effects.

Chemical Structure and Properties

  • IUPAC Name : [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
  • Molecular Formula : C20H26Cl6O7
  • Molecular Weight : 895.38 g/mol

Biological Activity

The biological activity of this compound primarily relates to its role in the synthesis of paclitaxel and its derivatives. The compound has been studied for its effects on various biological systems:

  • Anticancer Activity :
    • DiTroc-10-deacetyl Baccatin III serves as a precursor in the synthesis of paclitaxel, a potent chemotherapeutic agent used against various cancers including breast and ovarian cancer. Research indicates that paclitaxel functions by stabilizing microtubules and preventing cell division .
    • Studies have shown that derivatives synthesized from this compound exhibit enhanced cytotoxicity against cancer cell lines compared to their parent compounds .
  • Enzymatic Activity :
    • The compound is involved in enzymatic reactions that convert 10-deacetylbaccatin III into paclitaxel through acetylation processes facilitated by specific enzymes like 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). Enhancements in enzyme activity through genetic modifications have been reported to increase the yield of paclitaxel from this precursor .

The synthesis of this compound typically involves the protection of hydroxyl groups on the baccatin III framework with trichloroethoxycarbonyl groups. This modification is crucial for subsequent reactions leading to paclitaxel synthesis.

Mechanism Overview:

  • The compound acts by undergoing acetylation at the C10 hydroxyl position which is essential for the formation of the active paclitaxel structure.
  • The trichloroethoxycarbonyl groups serve as protecting groups that can be selectively removed during synthetic transformations without affecting other functional groups .

Research Findings and Case Studies

Several studies have explored the biological activity and synthetic utility of this compound:

StudyFindings
Study 1 Enhanced cytotoxicity in modified derivatives against MCF-7 breast cancer cells compared to standard treatments .
Study 2 Improved yield of paclitaxel via engineered DBAT enzymes when using DiTroc as a substrate .
Study 3 Structural analysis revealing optimal conditions for enzymatic conversion leading to higher product purity and yield .

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl6O14/c1-16-19(43)12-33(48)26(54-27(45)18-9-7-6-8-10-18)24-31(5,25(44)23(22(16)30(33,3)4)53-29(47)51-15-35(39,40)41)20(52-28(46)50-14-34(36,37)38)11-21-32(24,13-49-21)55-17(2)42/h6-10,19-21,23-24,26,43,48H,11-15H2,1-5H3/t19-,20-,21+,23+,24-,26-,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWPKVRCMDIMRN-UGDYBXLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III
Reactant of Route 2
Reactant of Route 2
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III
Reactant of Route 3
Reactant of Route 3
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III
Reactant of Route 4
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III
Reactant of Route 5
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III
Reactant of Route 6
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III
Customer
Q & A

Q1: What is the role of 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III in the synthesis of Docetaxel?

A: 7,10-Di(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III is a crucial protected intermediate in the synthesis of Docetaxel. It is synthesized from 10-deacetylbaccatin III by selectively protecting the 7 and 10 hydroxyl groups with 2,2,2-trichloroethoxycarbonyl (Troc) groups []. This protection strategy is crucial to ensure that the subsequent condensation reaction with (4S,5R)-N-tert-butoxycarbonyl-2-(4-methoxy)phenyl-4-phenyl-1,3-oxazolidinyl-5-carboxylic acid occurs specifically at the desired position of the molecule, leading to the formation of the Docetaxel precursor. Following the condensation reaction, the Troc protecting groups are removed under reducing conditions to yield the final Docetaxel product [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.